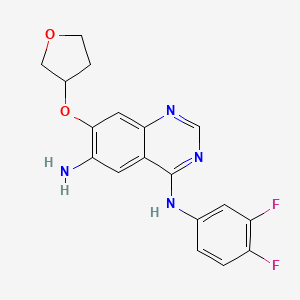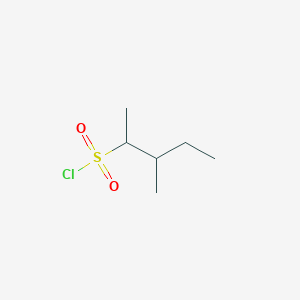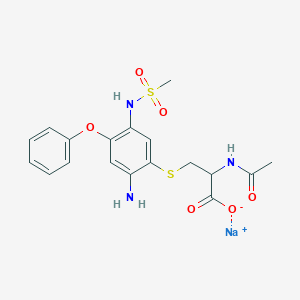
(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride involves the degradation of tetracycline. The compound can be synthesized through a series of chemical reactions that include the use of dimethylamine and various hydroxylation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield, often involving the use of advanced chemical reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: To study the effects of antibiotics on bacterial protein synthesis.
Medicine: Investigating its potential as an antibiotic and its effects on bacterial resistance.
Industry: Used in the development of new antibiotics and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The compound exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound from which (4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is derived.
Doxycycline: Another tetracycline derivative with similar antibiotic properties.
Minocycline: A tetracycline antibiotic with a broader spectrum of activity
Uniqueness
What sets this compound apart is its unique structure and its role as a degradation product of tetracycline. This gives it distinct properties and applications in scientific research, particularly in studying antibiotic resistance and protein synthesis inhibition .
Properties
Molecular Formula |
C21H22Cl2N2O8 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H |
InChI Key |
OAPVUSSHCBRCOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)






![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
